molecular formula C26H18F3N3O2 B2706133 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one CAS No. 1326925-96-5

2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one

Cat. No. B2706133
CAS RN: 1326925-96-5
M. Wt: 461.444
InChI Key: LJHGRTRZFMHNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H18F3N3O2 and its molecular weight is 461.444. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Isoquinoline derivatives are synthesized through various methods, including Heck-mediated synthesis, which provides a route to complex naphtho[2,1-f]isoquinolines, demonstrating the compound's relevance in synthetic organic chemistry and potential for creating diverse molecular architectures (Pampín et al., 2003). Similarly, oxadiazole and thiadiazole derivatives have been synthesized for use as chemosensors, indicating their utility in developing sensors and probes for detecting various ions and molecules (Zhang et al., 2020).

Biological Applications

Compounds containing oxadiazole moieties have been evaluated for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2007). Moreover, novel benzo[de]isoquinoline-1,3(2H)-dione derivatives have shown antibacterial and antifungal activities, highlighting their significance in pharmaceutical research aimed at discovering new drugs (Sirgamalla & Boda, 2019).

Material Science and Photophysical Properties

Isoquinoline derivatives have also been explored in material science, particularly in the development of electroluminescent materials and organic light-emitting diodes (OLEDs). The synthesis and characterization of dinuclear platinum complexes containing aryl-isoquinoline and oxadiazole-thiol have shown high efficiency in NIR electroluminescence, indicating their potential in advanced optoelectronic devices (Xiong et al., 2016).

Mechanism of Action

properties

IUPAC Name

2-(4-ethylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F3N3O2/c1-2-16-7-13-19(14-8-16)32-15-22(20-5-3-4-6-21(20)25(32)33)24-30-23(31-34-24)17-9-11-18(12-10-17)26(27,28)29/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHGRTRZFMHNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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